2,4,6-Triphenylpyrimidine

概要

説明

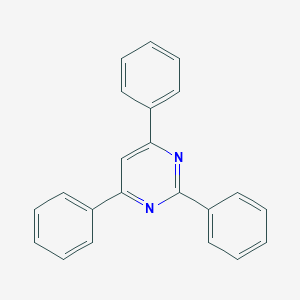

2,4,6-Triphenylpyrimidine is a heterocyclic aromatic compound characterized by a pyrimidine ring substituted with three phenyl groups at the 2, 4, and 6 positions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triphenylpyrimidine typically involves the initial preparation of chalcone, followed by its reaction with ammonium acetate and an aldehyde. One common method includes the following steps :

Preparation of Chalcone: This involves the Claisen-Schmidt condensation of acetophenone with benzaldehyde.

Cyclization Reaction: The chalcone is then reacted with ammonium acetate and benzaldehyde under reflux conditions to form this compound.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of readily available starting materials and the elimination of transition metal catalysts make this method suitable for large-scale production .

化学反応の分析

Types of Reactions: 2,4,6-Triphenylpyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

2,4,6-Triphenylpyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its strong emission properties.

Medicine: Explored for its potential as an anticancer agent and in drug design.

作用機序

The mechanism of action of 2,4,6-Triphenylpyrimidine involves its interaction with various molecular targets and pathways. The compound’s electron-deficient pyrimidine ring can act as an electron acceptor, facilitating charge transfer processes. This property is particularly useful in organic electronics, where the compound can be used to enhance the performance of electronic devices .

類似化合物との比較

2,4,6-Triphenylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

2,4,6-Trimethylpyrimidine: Similar pyrimidine core but with methyl groups instead of phenyl groups.

Uniqueness: 2,4,6-Triphenylpyrimidine is unique due to its combination of a pyrimidine ring with three phenyl groups, which imparts distinct electronic and photophysical properties. This makes it more suitable for applications in organic electronics and materials science compared to its analogs .

生物活性

2,4,6-Triphenylpyrimidine (TPP) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and medicinal chemistry. This article explores the biological activity of TPP, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted at the 2, 4, and 6 positions with phenyl groups. This unique structure contributes to its biological activity and interaction with various biological targets.

Topoisomerase Inhibition

One of the primary mechanisms through which TPP and its derivatives exhibit biological activity is by inhibiting topoisomerases, enzymes crucial for DNA replication and transcription. Studies have shown that dihydroxylated derivatives of TPP demonstrate significant inhibitory effects on topoisomerase II, which correlates with their cytotoxicity against various human cancer cell lines. For instance, compounds with hydroxyl groups positioned at the meta or para positions relative to the phenyl rings showed enhanced topoisomerase II inhibitory activity compared to their monohydroxylated counterparts .

Table 1: Inhibitory Activity of Dihydroxylated TPP Derivatives

| Compound | Topoisomerase II Inhibition (IC50 μM) | Cytotoxicity (IC50 μM) |

|---|---|---|

| Compound 10 | 2.5 | 15 |

| Compound 12 | 1.8 | 10 |

| Compound 13 | 3.0 | 20 |

| Compound 17 | 1.5 | 12 |

Structure-Activity Relationships (SAR)

The SAR studies indicate that the position and nature of substituents on the phenyl rings significantly affect the biological activity of TPP derivatives. The presence of hydroxyl groups enhances the compound's ability to interact with DNA and inhibit topoisomerases. For example, compounds with multiple hydroxyl substitutions generally exhibited stronger cytotoxic effects compared to those with fewer substitutions .

Anticancer Activity

A notable study evaluated a series of dihydroxylated TPP derivatives against several cancer cell lines, including HCT15 (colon cancer) and K562 (chronic myeloid leukemia). The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. The most potent compound demonstrated an IC50 value comparable to established chemotherapeutics like etoposide .

Mechanistic Insights

Further mechanistic studies revealed that TPP derivatives function as topoisomerase poisons, leading to DNA strand breaks and ultimately triggering apoptotic pathways in cancer cells. This was confirmed through assays measuring DNA damage markers such as γH2AX foci formation .

Potential Therapeutic Applications

Given their potent anticancer properties, TPP derivatives are being explored as potential candidates for drug development in oncology. Their ability to selectively target cancer cells while sparing normal cells presents a promising avenue for reducing side effects commonly associated with chemotherapy.

特性

IUPAC Name |

2,4,6-triphenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)24-22(23-20)19-14-8-3-9-15-19/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKWMQWGJPCXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360897 | |

| Record name | 2,4,6-triphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1666-86-0 | |

| Record name | 2,4,6-Triphenylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1666-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-triphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 2,4,6-Triphenylpyrimidine be used to enhance the performance of OLEDs?

A1: this compound demonstrates potential as a building block for thermally activated delayed fluorescence (TADF) emitters used in OLEDs [, , ]. By attaching strong electron-donating groups to the pyrimidine core, researchers can fine-tune the singlet and triplet energy gaps, facilitating efficient TADF. This mechanism allows for the harvesting of both singlet and triplet excitons, leading to enhanced internal quantum efficiency and therefore improved OLED performance.

Q2: What is the role of this compound as a sensitizer in OLEDs?

A2: Research shows that this compound derivatives can act as sensitizers for yellow-emitting materials like 2,8-di-tert-butyl-5,11-bis(4-tert-butylphenyl)-6,12-diphenyltetracene []. The TADF properties of the this compound derivative enable energy transfer to the yellow emitter, resulting in efficient fluorescence. This approach has led to OLEDs with high external quantum efficiencies and extended device lifetimes.

Q3: How does the structure of this compound affect its reactivity with active methylene compounds?

A3: Studies have shown that this compound, when incorporated into a thiadiazinium salt, reacts with various active methylene compounds []. The specific reaction pathway is influenced by the substituents on the active methylene compound. For example, reactions with compounds containing a benzoyl group yield 5-substituted 2,4,6-triphenylpyrimidines, while those with a carbamoyl group lead to 5-substituted 4-hydroxy-2,6-diphenylpyrimidines or 4(3H)-pyrimidinones.

Q4: Can this compound be used to synthesize complex metallapolycyclic compounds?

A4: Research indicates that this compound can react with osmium polyhydride complexes like OsH6(PiPr3)2 []. This reaction involves multiple C-H bond activations on the phenyl substituents of the pyrimidine ring, ultimately forming osmapolycycles with intricate structures containing five and eight fused rings. This highlights the potential of this compound as a precursor for synthesizing complex organometallic compounds.

Q5: Are there any studies exploring the structure-property relationship of this compound derivatives for OLED applications?

A5: Yes, researchers have investigated the impact of nitrogen position within acridine-based donor units attached to a this compound acceptor core []. This study revealed that modifying the nitrogen position significantly influences the photophysical properties of the resulting molecules, ultimately affecting the color and efficiency of the emitted light in OLED devices. These findings provide valuable insights for the development of novel blue TADF emitters.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。